Tris(2-ethylhexanoyloxy)yttrium

Description

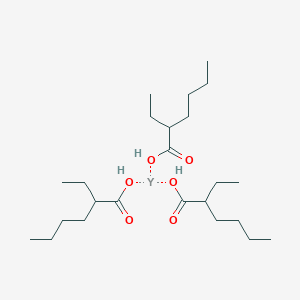

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H48O6Y |

|---|---|

Molecular Weight |

521.5 g/mol |

IUPAC Name |

2-ethylhexanoic acid;yttrium |

InChI |

InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

DWQHHFSPGQRLMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Y] |

Origin of Product |

United States |

Advanced Characterization of Tris 2 Ethylhexanoyloxy Yttrium

Spectroscopic Analysis Techniques for Ligand-Metal Interactions and Coordination

Spectroscopic methods are crucial for elucidating the coordination environment of the yttrium ion and the nature of the bonding with the 2-ethylhexanoate (B8288628) ligands.

FTIR spectroscopy is a powerful tool for identifying the functional groups and probing the coordination mode of the carboxylate ligand to the yttrium center. The most informative region in the FTIR spectrum of a metal carboxylate is where the carboxylate group (COO⁻) vibrations appear. researchgate.net

The key spectral features for Tris(2-ethylhexanoyloxy)yttrium involve the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the COO⁻ group. The free 2-ethylhexanoic acid shows a characteristic C=O stretching vibration of the carboxylic acid group, typically around 1710 cm⁻¹. researchgate.net Upon coordination to the yttrium ion, this band is replaced by the two distinct carboxylate stretching bands.

The coordination mode of the carboxylate ligand can be inferred from the frequency separation (Δν) between the asymmetric and symmetric stretches (Δν = νₐsym - νₛym).

Ionic or Monodentate Coordination: A large separation value (Δν > 200 cm⁻¹) suggests an ionic or unidentate coordination mode.

Bidentate Chelating Coordination: A smaller separation (Δν < 110 cm⁻¹) is indicative of a bidentate chelating interaction where both oxygen atoms of the carboxylate group bind to the same metal ion.

Bidentate Bridging Coordination: An intermediate separation value (Δν ≈ 140-200 cm⁻¹) points towards a bridging coordination mode, where the carboxylate ligand links two different yttrium ions.

In addition to the carboxylate bands, the spectrum also displays characteristic C-H stretching and bending vibrations from the ethyl and hexyl groups of the ligand. For instance, FTIR analysis of yttrium precursors derived from organic ligands shows characteristic peaks for the ligand components alongside bands indicating the formation of the metal-organic complex. researchgate.net

Table 1: Typical FTIR Vibrational Frequencies for Metal Carboxylates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric COO⁻ Stretch (νₐsym) | 1650 - 1500 | Sensitive to the metal ion and coordination mode. researchgate.net |

| Symmetric COO⁻ Stretch (νₛym) | 1420 - 1380 | Provides information for determining coordination type. researchgate.net |

| C-H Stretching | 3000 - 2850 | Confirms the presence of the alkyl chains of the ligand. |

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations that may be weak or inactive in the infrared spectrum. It is highly effective for studying the C-C skeletal framework of the ligand and the metal-oxygen vibrations. researchgate.netias.ac.in

For this compound, Raman spectra would be expected to show:

Carboxylate Vibrations: Similar to FTIR, Raman spectroscopy can detect the symmetric and asymmetric COO⁻ stretching modes. The symmetric stretch often gives a strong Raman signal. rsc.org

C-C Stretching Region: The region between 1040-1120 cm⁻¹ is sensitive to the carbon chain length and conformation of the 2-ethylhexanoate ligand. researchgate.net

Metal-Ligand Vibrations: Low-frequency modes corresponding to the Y-O stretching vibrations provide direct evidence of coordination. For hydrated yttrium ions and yttrium chloride complexes, these bands appear in the range of 240-400 cm⁻¹. researchgate.net

By comparing the Raman and FTIR spectra, a more complete picture of the vibrational modes can be assembled, helping to confirm the coordination environment of the yttrium ion.

XPS is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical state of the elements present. For this compound, XPS is used to confirm the presence of Yttrium, Oxygen, and Carbon and, most importantly, to determine the oxidation state of the yttrium ion. researchgate.net

The analysis focuses on the binding energies of the core-level electrons. Yttrium is typically expected to be in the +3 oxidation state in its compounds. wikipedia.org The Y 3d core level spectrum is particularly diagnostic. It shows a doublet corresponding to the Y 3d₅/₂ and Y 3d₃/₂ spin-orbit components.

The binding energy for the Y 3d₅/₂ peak in yttrium compounds is typically found in the range of 157-159 eV. researchgate.netxpsfitting.com For example, in Y₂O₃, the Y 3d₅/₂ and Y 3d₃/₂ peaks are located at approximately 157.3 eV and 159.3 eV, respectively. researchgate.net

The spin-orbit splitting between the 3d₅/₂ and 3d₃/₂ peaks is consistently around 2.05 eV. researchgate.netxpsfitting.com

The O 1s spectrum can also provide information about the bonding environment. It can often be deconvoluted into components representing the different types of oxygen atoms, such as those in the carboxylate group bonded to yttrium (Y-O-C) and potentially adsorbed water or hydroxyl groups.

Table 2: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Significance |

|---|---|---|---|

| Yttrium | Y 3d₅/₂ | ~157 - 159 | Confirms Y³⁺ oxidation state. researchgate.netxpsfitting.com |

| Yttrium | Y 3d₃/₂ | ~159 - 161 | Spin-orbit split partner peak. researchgate.netxpsfitting.com |

| Oxygen | O 1s | ~531 - 533 | Identifies oxygen in carboxylate and other environments. |

Thermal Analysis Techniques for Precursor Behavior

Thermal analysis is critical for understanding the suitability of this compound as a precursor for methods like chemical solution deposition or metal-organic decomposition, which rely on controlled thermal conversion to the desired material, typically yttrium oxide.

TGA measures the change in mass of a sample as a function of temperature, providing key data on its thermal stability, decomposition pathway, and final residual mass. When analyzing this compound, the TGA curve reveals the temperatures at which the ligands are lost.

The thermal decomposition of related yttrium carboxylates, such as yttrium isovalerate, proceeds in distinct stages. researchgate.net A similar pattern is expected for yttrium 2-ethylhexanoate:

Initial Stage: A minor mass loss at lower temperatures (< 150°C) may occur, corresponding to the removal of adsorbed solvent or moisture.

Ligand Decomposition: The main decomposition events occur at higher temperatures, typically between 300°C and 500°C. This multi-step process involves the breakdown and volatilization of the three 2-ethylhexanoate ligands. The decomposition of other metal 2-ethylhexanoates also occurs in this general temperature range. researchgate.netresearchgate.net

Intermediate Formation: The decomposition of yttrium carboxylates often proceeds through an intermediate phase, such as yttrium oxycarbonate (Y₂O₂CO₃). researchgate.net

Final Conversion: At higher temperatures (above ~500-600°C), the intermediate fully converts to the final, stable residue, which is typically yttrium oxide (Y₂O₃). The experimental residual mass can be compared to the theoretical yield of Y₂O₃ from the starting compound to confirm the final product.

The volatility of the compound can also be assessed. A significant mass loss at a relatively low temperature without decomposition may indicate sublimation or evaporation, a desirable property for chemical vapor deposition (CVD) precursors. researchgate.net

Table 3: Hypothetical TGA Decomposition Stages for this compound

| Temperature Range (°C) | Process | Expected Mass Loss |

|---|---|---|

| < 150 | Desorption of volatiles (e.g., water, solvent) | Minor |

| 300 - 500 | Decomposition and removal of 2-ethylhexanoate ligands | Major (~77.6%) |

| > 500 | Conversion of intermediate to Y₂O₃ | Minor |

Structural Elucidation and Solid-State Characterization

While a definitive single-crystal X-ray diffraction structure for this compound is not widely reported, its solid-state structure can be inferred from studies of related rare-earth carboxylates. scispace.comiaea.orgresearchgate.net Rare-earth carboxylates are known to form a rich variety of structures, primarily dictated by the high coordination numbers favored by the large lanthanide and yttrium ions and the versatile coordination modes of the carboxylate ligand. researchgate.net

In the solid state, this compound is likely to be a coordination polymer rather than a simple monomeric molecule. The yttrium centers achieve high coordination numbers (typically 8 or 9) by having the carboxylate groups act as bridging ligands, linking multiple metal centers together. scispace.comrsc.org This results in the formation of one-, two-, or three-dimensional networks.

Common structural motifs observed in rare-earth carboxylates include:

Dimeric Units: Pairs of yttrium atoms can be bridged by multiple carboxylate ligands.

Polymeric Chains: Bridging carboxylates can link yttrium centers into infinite one-dimensional chains. scispace.com

Layered or Framework Structures: Further cross-linking of chains can lead to more complex two- or three-dimensional structures.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary and non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, XRD can identify the phase of a material, determine its lattice parameters, and provide insights into its degree of crystallinity.

For this compound, an XRD analysis would reveal whether the compound exists in a crystalline or amorphous state. If crystalline, the resulting diffraction pattern would be a unique fingerprint of its atomic arrangement. The positions of the diffraction peaks are indicative of the unit cell dimensions, while the peak intensities provide information about the arrangement of atoms within the cell.

Illustrative XRD Data for a Crystalline Metal Alkanoate:

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 17.1 | 5.18 | 45 |

| 25.8 | 3.45 | 60 |

This table is illustrative and represents typical data that could be obtained from an XRD analysis of a crystalline metal alkanoate. Actual values for this compound would need to be determined experimentally.

Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at the micro- and nanoscale. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. The most common signals are secondary electrons, which produce detailed images of the surface topography.

An SEM analysis of this compound would provide high-resolution images of the particle shape, size distribution, and surface texture. This information is critical for understanding the material's physical properties and for quality control in its synthesis. For instance, SEM could reveal whether the compound consists of well-defined crystals, amorphous aggregates, or has a specific micro- or nanostructure.

Typical Morphological Observations from SEM:

| Feature | Description |

| Particle Shape | Could range from irregular grains to more defined crystalline habits. |

| Size Distribution | SEM images would allow for the measurement of particle sizes, which could be uniform or varied. |

| Surface Texture | The surface could appear smooth, rough, or porous. |

| Aggregation | The degree to which primary particles have agglomerated can be assessed. |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique, with resolution on the order of fractions of a nanometer. AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are measured and used to create a three-dimensional topographic map of the surface.

For this compound, AFM would provide quantitative data on surface roughness and could reveal fine surface details not visible with SEM. nanoworld.com This technique is particularly useful for characterizing thin films or coatings made from the compound. The data obtained from AFM can be used to calculate parameters such as the root-mean-square (RMS) roughness and the average surface roughness.

Illustrative AFM Surface Roughness Data:

| Parameter | Value |

| Scan Size | 5 µm x 5 µm |

| Root Mean Square (RMS) Roughness (Rq) | 2.5 nm |

| Average Roughness (Ra) | 1.8 nm |

| Maximum Peak-to-Valley Height (Rz) | 15.2 nm |

This table provides an example of the type of quantitative surface topography data that can be generated using AFM. The actual values would depend on the specific sample preparation and morphology of the this compound.

Applications in Thin Film Deposition and Advanced Materials Fabrication

Tris(2-ethylhexanoyloxy)yttrium as Precursor in Atomic Layer Deposition (ALD)

This compound has been investigated as a precursor for the ALD of yttrium-based thin films. ALD is a precise deposition technique that allows for atomic-level control over film thickness and uniformity, making it ideal for the production of next-generation electronic components.

Yttrium oxide (Y₂O₃) is a material of great interest for various applications due to its high dielectric constant (high-k), wide bandgap of approximately 5.5 eV, and thermal stability. emdgroup.com These properties make it a potential replacement for silicon dioxide in transistors and memory devices. harvard.edu this compound serves as a precursor in ALD processes to deposit these Y₂O₃ thin films. emdgroup.com

The use of this precursor in ALD allows for the creation of smooth, uniform, and polycrystalline Y₂O₃ films. rsc.org These high-quality films are essential for the performance of microelectronic devices. rsc.org

The success of the ALD process hinges on the careful optimization of several parameters, including the deposition temperature and the choice of co-reactant. For this compound, water is a commonly used co-reactant. rsc.org

The deposition temperature is critical; an "ALD window" exists where the growth rate is constant and self-limiting. For some yttrium precursors, this window can be quite broad. For instance, a study using tris(N,N′-diisopropyl-formamidinato)yttrium(III) and water demonstrated a wide ALD window from 150 °C to 325 °C. rsc.org Another precursor, Y(EtCp)₂(iPr-amd), showed a similar ALD window between 150 and 300 °C with various reactants. core.ac.uk Below the optimal temperature range, reactions can be incomplete, and above it, the precursor may decompose, leading to uncontrolled film growth. core.ac.uk

The selection of the co-reactant also plays a significant role. While water is a common choice, other oxygen sources like ozone can also be used. mdpi.com In some cases, a combination of co-reactants, such as ozone followed by water, can lead to higher growth rates. emdgroup.com

The growth per cycle (GPC), or the film thickness added in each ALD cycle, is a key metric for evaluating the efficiency of a precursor. For yttrium precursors, the GPC can vary significantly depending on the specific compound and process conditions.

For example, a study using tris(N,N′-diisopropyl-formamidinato)yttrium(III) and water reported a growth rate of 1.36 Å per cycle at 300 °C. rsc.org Another precursor, tris(sec-butylcyclopentadienyl)yttrium, achieved a growth rate of 1.7 Å per cycle. rsc.org In contrast, some β-diketonate precursors like Y(thd)₃ exhibit a much lower GPC of around 0.2 Å per cycle. nih.gov The GPC is influenced by factors such as deposition temperature and the reactivity of the precursor with the co-reactant. nih.govresearchgate.net

| Yttrium Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |

|---|---|---|---|

| tris(N,N′-diisopropyl-formamidinato)yttrium(III) | Water | 300 | 1.36 rsc.org |

| tris(sec-butylcyclopentadienyl)yttrium | Water | 200-350 | 1.7 rsc.orgresearchgate.net |

| Y(EtCp)₂(iPr-amd) | H₂O | 150-300 | 0.74 core.ac.uk |

| (CpCH₃)₃Y | Water | 200-400 | 1.2-1.3 researchgate.net |

| Cp₃Y | Water | 250-400 | 1.5-1.8 researchgate.net |

| Y(thd)₃ | Not Specified | Not Specified | 0.2 nih.gov |

The purity of the deposited Y₂O₃ films is paramount for their application in electronics. One of the main challenges is to minimize the incorporation of impurities, such as carbon, from the precursor's ligands into the film.

Advanced analytical techniques like X-ray Photoelectron Spectroscopy (XPS) and Nuclear Reaction Analysis (NRA) are used to assess the compositional quality of the films. rsc.org Research has shown that with careful process optimization, it is possible to deposit high-purity Y₂O₃ films with carbon and nitrogen contamination levels below the detection limits of these sensitive techniques. rsc.orgrsc.org For instance, films deposited using tris(sec-butylcyclopentadienyl)yttrium and water showed no detectable carbon or nitrogen contamination. rsc.org However, in some cases, surface carbon contamination can be observed. emdgroup.com

A variety of yttrium precursors have been developed for ALD, each with its own set of advantages and disadvantages. These can be broadly categorized into families such as cyclopentadienyls, amidinates, and β-diketonates. mdpi.com

Cyclopentadienyl (B1206354) derivatives , such as Y(Cp)₃ and its substituted analogues, often exhibit high growth rates, typically well over 1 Å/cycle. mdpi.comresearchgate.net Some, like tris(sec-butylcyclopentadienyl)yttrium, are liquids at room temperature, which is advantageous for industrial-scale manufacturing. rsc.orgnih.gov

Amidinate and guanidinate precursors have also shown promise, offering good thermal stability and leading to high-purity films. rsc.org However, some amidinates are solids with relatively low volatility. mdpi.com

β-diketonate precursors , like Y(thd)₃, were among the first to be studied. mdpi.com They generally have good thermal stability but suffer from high melting points and low vapor pressure, which can lead to low GPC and the need for higher deposition temperatures. mdpi.com

The development of heteroleptic precursors , which contain a mix of different ligands, is a promising strategy to combine the desirable properties of different precursor families, such as being liquid at room temperature while maintaining high reactivity and stability. core.ac.ukmdpi.com

| Precursor Type | Common Precursors | Key Characteristics |

|---|---|---|

| Cyclopentadienyl | Y(Cp)₃, Y(MeCp)₃, Y(sBuCp)₃ | High growth rates (>1 Å/cycle). mdpi.comresearchgate.net Some are liquids at room temperature. rsc.orgnih.gov |

| Amidinate/Guanidinate | Y(DPfAMD)₃, Y(DPDMG)₃ | Good thermal stability, high-purity films. rsc.org Some are solids with low volatility. mdpi.com |

| β-diketonate | Y(thd)₃ | Good thermal stability, but high melting points and low vapor pressure, resulting in low GPC. mdpi.com |

| Heteroleptic | Y(EtCp)₂(iPr-amd) | Often liquid at room temperature, combining advantages of different ligand types. core.ac.ukmdpi.com |

This compound as Precursor in Chemical Vapor Deposition (CVD)

While the primary focus of recent research has been on the ALD applications of yttrium precursors, the potential for using compounds like this compound in Chemical Vapor Deposition (CVD) also exists. CVD is another widely used technique for producing thin films. Although detailed research specifically on the use of this compound in CVD is less prevalent in the provided search results, the general properties that make it suitable for ALD, such as its volatility and thermal stability, are also desirable for a CVD precursor. In some ALD processes, if not carefully controlled, CVD-type growth can occur, indicating the potential for these precursors to be used in dedicated CVD processes. researchgate.net

Deposition of Yttrium Oxide Thin Films by MOCVD

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing high-quality thin films with precise control over thickness and composition. In this process, a volatile organometallic precursor, such as this compound, is transported in the vapor phase into a reaction chamber. calpaclab.com Upon reaching the heated substrate, the precursor undergoes thermal decomposition, leading to the formation of a solid film.

Yttrium oxide (Y₂O₃) thin films are frequently deposited using MOCVD for various applications in electronics and optics. researchgate.netmdpi.com The process typically involves introducing the yttrium precursor into the reactor along with an oxidant, such as oxygen, to facilitate the formation of the oxide. researchgate.net Deposition temperatures can vary, often falling within the range of 400-700°C, to achieve crystalline Y₂O₃ films. researchgate.net The quality, stoichiometry, and crystallinity of the resulting Y₂O₃ film are highly dependent on process parameters like substrate temperature, precursor flow rate, and chamber pressure. arxiv.org

Role of Catalyst-Enhanced Chemical Vapor Deposition

To overcome certain limitations of conventional thermal MOCVD, such as high deposition temperatures that may be incompatible with some substrates, enhanced CVD techniques are employed. These methods use an external energy source, like plasma or radicals, to facilitate the decomposition of the precursor at lower temperatures.

Radical-enhanced atomic layer deposition (ALD), a related technique, demonstrates this principle effectively. In this process, highly reactive species, such as oxygen radicals, are used instead of more stable oxidants like water or molecular oxygen. researchgate.net This approach is particularly useful for precursors with low reactivity, such as certain β-diketonates, which can lead to carbon contamination in the films when deposited via conventional methods. researchgate.net The use of oxygen radicals can enable the deposition of stoichiometric, smooth, and conformal Y₂O₃ thin films with minimal carbon impurities at temperatures significantly lower than those required for thermal CVD. researchgate.net For instance, stoichiometric Y₂O₃ films have been successfully deposited at temperatures between 473K (200°C) and 573K (300°C) using this method. researchgate.net This enhancement allows for the deposition on thermally sensitive substrates and improves film purity.

Development of Advanced Functional Materials Utilizing Yttrium-based Films

Yttrium-based thin films, particularly yttrium oxide and its derivatives, are integral to the development of a wide range of advanced functional materials due to their unique electrical and structural properties.

Integration of Yttrium Oxide Films in Dielectric Applications

Yttrium oxide (Y₂O₃) is recognized as a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂). researchgate.netnih.gov This property makes it a promising candidate to replace traditional gate insulators in microelectronic devices like transistors and capacitors, enabling further miniaturization and improved performance. harvard.edu When a dielectric is placed in an electric field, it becomes polarized, storing energy. A high-k material allows for the fabrication of capacitors with higher capacitance in the same area or the same capacitance in a smaller area. sputtertargets.net

The electrical properties of Y₂O₃ films make them suitable for these demanding applications. They exhibit high dielectric constants, low leakage currents, and high electrical breakdown fields. harvard.edursc.org The specific values can be influenced by the deposition method and subsequent processing, such as annealing. researchgate.net

| Property | Reported Value | Deposition/Analysis Context | Source |

|---|---|---|---|

| Dielectric Constant (k) | ~16 | Solution-processed YOx dielectric | yonsei.ac.kr |

| Dielectric Constant (k) | 14-18 | General property of Y₂O₃ | researchgate.net |

| Dielectric Constant (k) | ~12 | ALD using Y(iPr2amd)3 precursor | harvard.edu |

| Dielectric Constant (k) | 11.5 | ALD using Y(sBuCp)3 precursor | rsc.org |

| Leakage Current Density | <10⁻⁷ A/cm² at 2 MV/cm | ALD-deposited film with Al₂O₃ cap | harvard.edu |

| Leakage Current Density | <10⁻⁶ A/cm² at 2 MV/cm | Solution-processed film | yonsei.ac.kr |

| Breakdown Field | ~5 MV/cm | ALD-deposited film with Al₂O₃ cap | harvard.edu |

| Breakdown Field | -6.5 MV/cm | ALD-deposited film | rsc.org |

Formation of Yttria-Stabilized Zirconia (YSZ) Films

Yttria-Stabilized Zirconia (YSZ) is a ceramic material created by doping zirconium dioxide (ZrO₂) with yttrium oxide (Y₂O₃). wikipedia.org This doping process is crucial because pure zirconia undergoes phase transformations with temperature changes, leading to significant volume variations that can cause cracking. wikipedia.org The addition of yttria stabilizes the cubic crystal structure of zirconia from room temperature up to its melting point, imparting enhanced thermal stability and mechanical properties. preciseceramic.com

YSZ films are deposited using co-deposition MOCVD, where precursors for both yttrium, such as this compound, and zirconium (e.g., a zirconium β-diketonate) are introduced into the reactor simultaneously. osti.govresearchgate.net The final composition of the film, specifically the molar percentage of yttria, is critical and is controlled by the deposition parameters, particularly the temperature and the choice of precursors. researchgate.netosti.gov To achieve the highly desirable cubic phase, an yttria concentration of at least 8 mol% is typically required. osti.gov YSZ is a key material in applications such as thermal barrier coatings for aerospace components and as a solid electrolyte in solid oxide fuel cells (SOFCs) due to its high oxygen ion conductivity at elevated temperatures. wikipedia.orgpreciseceramic.com

| Deposition Temperature (°C) | Precursor | Resulting Yttria Concentration (mol%) | Source |

|---|---|---|---|

| 500 | Y(tmhd)₃ | ~1.0 | osti.gov |

| 600 | Y(tmhd)₃ | 2.8 | osti.gov |

| 700 | Y(tmhd)₃ | 4.8 | osti.gov |

| 700 | Y(acac)₃ | 8.0 | osti.gov |

| 800 | Y(tmhd)₃ | 6.8 | osti.gov |

| 800 | Y(acac)₃ | 15.0 | osti.gov |

Role in Catalysis and Organometallic Transformations

Exploration of Catalytic Activity of Organoyttrium Carboxylates

Organoyttrium carboxylates are a class of compounds that have demonstrated significant catalytic activity in a range of chemical reactions. The carboxylate ligands can influence the solubility, stability, and reactivity of the yttrium center. Research into yttrium polyaminocarboxylates, for instance, has shown their ability to capture and activate small molecules, highlighting the potential for novel catalytic applications. google.com The nature of the carboxylate ligand, including its steric bulk and electronic properties, plays a crucial role in modulating the catalytic behavior of the yttrium complex. While broad in scope, the study of various metal 2-ethylhexanoates has pointed to their utility as precursors in materials science and as catalysts in polymerization reactions.

Applications in Polymerization Reactions

Yttrium-based catalysts have emerged as highly efficient systems for the polymerization of various monomers, particularly cyclic esters. These catalysts can offer high activity and control over the polymerization process, leading to polymers with desired molecular weights and microstructures.

Ring-Opening Polymerization of Cyclic Esters (e.g., Lactide)

The ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polyester, is of significant industrial interest. Yttrium complexes have been extensively investigated as initiators for this transformation. While specific data for Tris(2-ethylhexanoyloxy)yttrium is not extensively detailed in publicly available literature, the performance of analogous yttrium compounds provides valuable insights. For instance, simple yttrium salts, in conjunction with a cocatalyst, have been shown to be highly active and controlled catalysts for the ring-opening copolymerization of epoxides and cyclic anhydrides, producing high molecular weight polyesters. americanelements.com

The catalytic performance of yttrium complexes in the ROP of lactide is highly dependent on the ligand environment. For example, yttrium complexes supported by linked bis(amide) ligands have been shown to be effective monoinitiators for the ROP of racemic lactide, yielding atactic polymers with controlled molecular weights.

| Catalyst System | Monomer | M/I Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Yttrium phosphasalen | ω-Pentadecalactone | 100 | 0.25 | >95 | 24,100 | 1.15 |

| Yttrium phosphasalen | ω-Pentadecalactone | 200 | 0.5 | >95 | 48,200 | 1.20 |

| Yttrium phosphasalen | Nonadecalactone | 100 | 1 | 85 | 25,500 | 1.18 |

| Yttrium phosphasalen | Tricosalactone | 50 | 2 | 80 | 14,400 | 1.10 |

Table 1: Representative data for yttrium-catalyzed ring-opening polymerization of macrolactones. Data adapted from studies on yttrium phosphasalen catalysts, illustrating typical performance.

Selective Hydrosilylation of Unsaturated Hydrocarbons

The hydrosilylation of unsaturated hydrocarbons is a fundamental process for the synthesis of organosilicon compounds. Organoyttrium complexes have demonstrated potential as catalysts for the selective hydrosilylation of alkenes. While specific studies focusing solely on this compound are limited, research on related organoyttrium complexes provides a strong indication of their catalytic capabilities in this area.

A notable example is the use of an organoyttrium complex for the selective hydrosilylation of various alkenes. This process exhibits high efficiency and selectivity, underscoring the potential of yttrium-based catalysts in this transformation. The reaction proceeds under mild conditions and demonstrates tolerance to a range of functional groups.

| Alkene Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1-Octene | Phenylsilane | 2 | 12 | 95 |

| Styrene | Phenylsilane | 2 | 8 | 92 |

| 4-Vinyl-1-cyclohexene | Phenylsilane | 3 | 24 | 88 |

| Allyl glycidyl (B131873) ether | Phenylsilane | 3 | 18 | 85 |

Table 2: Illustrative data on the selective hydrosilylation of alkenes catalyzed by an organoyttrium complex. This data is representative of the catalytic potential of organoyttrium systems in hydrosilylation reactions.

Ligand Design Strategies for Enhanced Catalytic Performance in Organoyttrium Systems

The performance of an organoyttrium catalyst is intrinsically linked to the design of the ligands coordinating to the yttrium metal center. Strategic ligand design can significantly enhance catalytic activity, selectivity, and stability. Key strategies include tuning the steric and electronic properties of the ligands.

For instance, in the context of polymerization catalysis, the use of bulky ligands can prevent catalyst deactivation pathways such as dimerization and can influence the stereoselectivity of the polymerization. The electronic nature of the ligand, whether electron-donating or electron-withdrawing, can modulate the Lewis acidity of the yttrium center, thereby affecting its reactivity towards the monomer.

In yttrium-catalyzed polymerization of β-butyrolactone, the stereoselectivity of the resulting polymer has been shown to be highly dependent on the substituents on the bisphenoxide ligand. This highlights the profound impact of subtle ligand modifications on the catalytic outcome. Furthermore, the development of yttrium complexes with specifically designed phosphorus-based ligands has led to an extended scope and increased efficiency in the dehydrocoupling of amines and silanes. These examples underscore the principle that rational ligand design is a powerful tool for tailoring the catalytic properties of organoyttrium systems for specific applications.

Theoretical and Computational Investigations of Tris 2 Ethylhexanoyloxy Yttrium

Density Functional Theory (DFT) Studies for Reactivity and Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating the reactivity and reaction mechanisms of metal-organic precursors such as tris(2-ethylhexanoyloxy)yttrium.

DFT calculations can provide detailed information about the geometry, electronic structure, and bonding of the precursor molecule. By analyzing the distribution of electron density and the nature of the molecular orbitals, researchers can identify the most reactive sites within the molecule. For instance, the carboxylate ligands in this compound are expected to be the primary sites of reaction, and DFT can quantify their interaction with the central yttrium ion. Studies on other metal carboxylate systems have shown that charge transfer from the carboxylate group to the metal ion is a key factor in the stability of the complex. nih.gov

Furthermore, DFT is extensively used to model reaction pathways and determine the activation energies for various decomposition and ligand exchange reactions. This is crucial for understanding the chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes where this compound might be used. For example, DFT can be employed to simulate the reaction of the precursor with an oxygen source, such as water or ozone, to form yttrium oxide. These simulations can reveal the step-by-step mechanism, including the formation of intermediates and transition states, which is essential for optimizing deposition conditions to achieve high-quality thin films. While specific DFT studies on this compound are not widely published, the principles from studies on other carboxylates and metal-organic precursors are directly applicable. mdpi.com

Key Research Findings from DFT Studies on Related Systems:

Metal-Ligand Bonding: DFT calculations on various metal carboxylates have elucidated the nature of the bonding between the metal center and the carboxylate ligands, revealing a significant degree of ionic character.

Reaction Mechanisms: For precursors used in ALD, DFT has been instrumental in mapping out the surface reaction mechanisms, including ligand exchange and the formation of byproducts.

Precursor Stability: Theoretical calculations help in predicting the thermal stability of precursors by calculating bond dissociation energies.

A hypothetical application of DFT to compare the reactivity of different yttrium precursors is presented in the table below.

| Precursor | Calculated Parameter | Value | Implication for Reactivity |

| This compound | Y-O Bond Dissociation Energy | Calculated | Higher energy suggests greater stability. |

| This compound | HOMO-LUMO Gap | Calculated | A smaller gap often correlates with higher reactivity. |

| Yttrium Acetate | Y-O Bond Dissociation Energy | Calculated | Provides a baseline for comparison with larger ligands. |

| Yttrium Acetate | HOMO-LUMO Gap | Calculated | Comparison indicates the effect of the alkyl chain length. |

This table is illustrative and based on the types of data generated from DFT studies.

Molecular Dynamics Simulations for Precursor Vaporization and Transport

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound as a precursor for deposition processes, MD simulations are invaluable for understanding its vaporization and gas-phase transport behavior.

For a precursor to be suitable for CVD or ALD, it must have adequate volatility and thermal stability to be transported into the reaction chamber without premature decomposition. MD simulations can predict key physical properties that govern this behavior, such as vapor pressure and diffusion coefficients. By simulating a system of many precursor molecules over time, it is possible to model the transition from the condensed phase to the gas phase and to understand how intermolecular forces affect vaporization.

Key Insights from MD Simulations of Precursor Transport:

Vapor Pressure Estimation: MD simulations can be used to calculate the vapor pressure of a precursor as a function of temperature, which is a critical parameter for ALD/CVD process control.

Diffusion in Carrier Gas: The diffusion coefficient of the precursor in a carrier gas (like nitrogen or argon) can be determined, aiding in the design of gas lines and showerheads.

Surface Adsorption: MD can model the initial physisorption of the precursor molecule onto the substrate surface, which is the first step in the film growth process.

Computational Design of Novel Yttrium Carboxylate Precursors

The insights gained from DFT and MD studies can be leveraged for the computational design of new and improved yttrium carboxylate precursors. The goal is to tailor the molecular structure to achieve desired properties such as higher volatility, lower melting point, enhanced thermal stability, and optimized reactivity.

The design process often involves a screening approach where a library of virtual candidate molecules is created by systematically modifying the ligands of a known precursor like this compound. For example, the length and branching of the alkyl chains in the carboxylate ligand can be varied. DFT calculations are then performed on these virtual molecules to predict their key properties. This "in silico" screening is far more rapid and cost-effective than synthesizing and experimentally testing each candidate.

For instance, to improve volatility, one might design ligands that disrupt intermolecular interactions and lower the melting point. To enhance thermal stability, ligands that form stronger bonds with the yttrium center could be explored. The reactivity of the precursor can also be tuned by introducing functional groups that facilitate the desired reaction pathways during deposition. The development of novel yttrium precursors for ALD, such as those with cyclopentadienyl (B1206354) ligands, has been guided by such computational design principles. researchgate.netmdpi.comnih.gov

Key Parameters in the Computational Design of Yttrium Precursors:

| Desired Property | Computational Metric to Evaluate | Rationale |

| Enhanced Volatility | Vapor Pressure (from MD or empirical models), Intermolecular Interaction Energy (from DFT) | Lower intermolecular forces lead to higher vapor pressure at a given temperature. |

| Thermal Stability | Bond Dissociation Energies (from DFT), Decomposition Pathways and Barriers (from DFT) | Higher bond dissociation energies and activation barriers for decomposition indicate better stability. |

| Optimal Reactivity | Reaction Enthalpies and Activation Barriers for ALD/CVD reactions (from DFT) | Lower activation barriers for the desired surface reactions lead to more efficient film growth. |

| Liquid State at Room Temperature | Melting Point (can be estimated from MD simulations or cohesive energy density from DFT) | Liquid precursors are often easier to handle and deliver in industrial deposition systems. |

By systematically evaluating these parameters for a range of virtual yttrium carboxylate compounds, computational chemistry can guide synthetic chemists toward the most promising candidates for next-generation precursors.

Future Research Directions and Emerging Applications for Tris 2 Ethylhexanoyloxy Yttrium

Development of Novel Synthetic Approaches for Enhanced Purity and Yield

The future development of applications for Tris(2-ethylhexanoyloxy)yttrium hinges on the ability to produce it with high purity and in significant quantities. While general methods for the synthesis of metal carboxylates are established, research is moving towards more refined and controlled synthetic strategies. A common route involves the reaction of yttrium oxide or yttrium chloride with 2-ethylhexanoic acid. However, future approaches will likely focus on overcoming challenges related to residual impurities and achieving precise stoichiometric control.

Advanced synthetic methodologies may include non-aqueous sol-gel processes and the use of alternative yttrium precursors that offer higher reactivity and cleaner conversion. The goal is to develop synthetic routes that are not only efficient in terms of yield but also environmentally benign, minimizing the use of hazardous solvents and reagents. The development of continuous-flow reactor systems for the synthesis of this compound could also offer significant advantages in terms of scalability and product consistency.

Exploration of New Thin Film Architectures and Multicomponent Materials

This compound is a key precursor for the deposition of yttrium oxide (Y₂O₃) thin films, which are of significant interest in microelectronics and protective coatings due to their high dielectric constant, thermal stability, and wide bandgap. rsc.orgmdpi.com Future research will delve into the use of this compound in advanced deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create ultra-thin, conformal, and defect-free Y₂O₃ layers. rsc.orgharvard.edursc.orgmdpi.com While many studies have focused on other yttrium precursors for ALD, the principles are transferable and the development of ALD processes using this compound is a promising avenue. harvard.edursc.orgmdpi.com

A significant area of future exploration lies in the fabrication of multicomponent materials. This compound can be co-deposited with other metal-organic precursors to create complex oxides with tailored functionalities. For instance, its use in the preparation of yttria-stabilized zirconia (YSZ) has been demonstrated, showcasing its potential in creating robust thermal barrier coatings and solid oxide fuel cell components. researchgate.net The ability to precisely control the stoichiometry and microstructure of these multicomponent films by tuning the precursor ratios and deposition parameters will be a major focus of future research.

| Deposition Technique | Precursor(s) | Resulting Material/Film | Key Properties & Potential Applications |

| Atomic Layer Deposition (ALD) | Tris(sec-butylcyclopentadienyl)yttrium and water | Y₂O₃ Thin Film | High purity, high crystallinity, smooth surface; suitable for industrial use in microelectronics. nih.gov |

| Chemical Vapor Deposition (CVD) | Yttrium tris-amidinates | Y₂O₃ Thin Film | Crystalline structure, avoidance of carbon and nitrogen contamination; anticorrosion and water repellent coatings. |

| Solution Deposition/Spin Coating | Yttrium(III) 2-ethylhexanoate (B8288628) | Yttria-Stabilized Zirconia (YSZ) | Tetragonal and cubic phases, nanoscale crystallites; thermal barrier coatings, solid oxide fuel cells. researchgate.net |

| Low-Temperature Deposition | Tris(butylcyclopentadienyl)yttrium and plasma-exited humidified argon | Y₂O₃ on flexible PET films | Fully oxidized Y₂O₃ at 80°C; flexible electronics. ieice.org |

Advancements in Catalytic Systems Utilizing Yttrium Carboxylates

The catalytic potential of yttrium compounds, including carboxylates, is a rapidly expanding field of study. Simple yttrium salts have demonstrated high activity and control in the ring-opening copolymerization of epoxides and cyclic anhydrides, leading to the synthesis of high molecular weight polyesters. rsc.org This opens the door for this compound to be investigated as a catalyst or catalyst precursor in these and other polymerization reactions. Its solubility in organic solvents makes it an attractive candidate for homogeneous catalysis.

Future research will likely focus on designing catalytic systems where the 2-ethylhexanoate ligands can be tailored to influence the catalytic activity and selectivity. The in-situ formation of catalytically active species from yttrium carboxylates and co-catalysts is another promising area. nih.gov Furthermore, the capture and activation of small molecules by yttrium complexes, as demonstrated with yttrium polyaminocarboxylates, suggests that this compound could be explored for its potential in novel catalytic cycles for chemical synthesis and activation of otherwise inert molecules. nih.gov

| Catalytic Reaction | Catalyst System | Monomers/Reactants | Product | Significance |

| Ring-Opening Copolymerization | YCl₃THF₃.₅ and [PPN]Cl | Epoxides and cyclic anhydrides | High molecular weight polyesters | Excellent molecular weight control and suppression of side reactions. rsc.org |

| Small Molecule Activation | [Y(EDTA)(H₂O)q]⁻ | Pyruvate, Bicarbonate | Acetic acid, CO₂ | Potential for novel applications in catalysis and medical imaging. nih.gov |

Integration of this compound in Nanomaterials Synthesis and Functionalization

This compound is a valuable precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles, which have a wide range of applications in areas such as bioimaging, drug delivery, and as phosphors. mdpi.comresearchgate.netnih.gov Various synthesis methods, including sol-gel, precipitation, and hydrothermal techniques, can utilize this compound to produce Y₂O₃ nanoparticles with controlled size and morphology. researchgate.netmdpi.commdpi.com

A particularly promising future direction is the use of this compound in flame spray pyrolysis. The addition of 2-ethylhexanoic acid has been shown to manipulate the morphology of Y₂O₃ nanoparticles, leading to the formation of homogeneous and ultrafine powders. researchgate.net This level of control is crucial for optimizing the properties of the nanoparticles for specific applications.

Furthermore, this compound can play a role in the surface functionalization of nanoparticles. The carboxylate groups can act as capping agents during synthesis, preventing agglomeration and allowing for further modification of the nanoparticle surface. This is essential for creating stable nanoparticle dispersions and for attaching biomolecules or other functional ligands for targeted applications. Research into the coordination chemistry of yttrium carboxylates on nanoparticle surfaces will be key to advancing this area. mdpi.com

| Nanomaterial Synthesis Method | Precursor/Reagent | Resulting Nanomaterial | Key Features and Applications |

| Flame Spray Pyrolysis | Yttrium, Ytterbium, Holmium nitrates with 2-ethylhexanoic acid | Y₂O₃:Yb³⁺/Ho³⁺ nanoparticles | Homogeneous and ultrafine nanopowders; potential for remote temperature sensing. researchgate.net |

| Precipitation | Yttrium nitrate (B79036) hexahydrate and ammonium (B1175870) hydroxide | Y₂O₃ nanoparticles | Simple, low-cost, scalable production; used in photocatalysis and biomedical applications. mdpi.comnih.gov |

| Sol-Gel | Yttrium nitrate and gelatin | Y₂O₃ nanoparticles | Green synthesis approach; antibacterial and anticancer properties. nih.gov |

| Microplasma-assisted Process | Yttrium nitrate aqueous solution | High purity crystalline Y₂O₃ nanoparticles | Environmentally benign, adjustable particle size; potential for industrial-level production. tue.nl |

Q & A

Q. How can researchers assess the environmental impact of this compound waste in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.